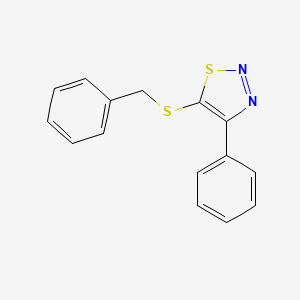

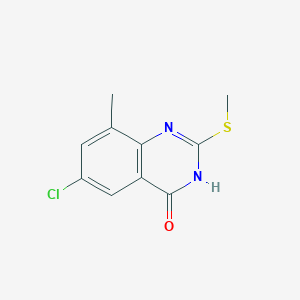

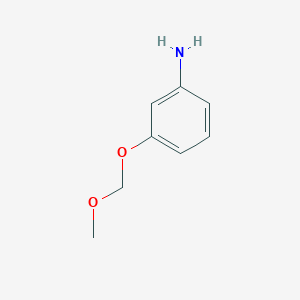

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The use of acetate (glacial) as a catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole has been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using various techniques such as Olex2, the SHELXT structure solution program, Intrinsic Phasing, and refined with the SHELXL refinement package using Least Squares minimization .Chemical Reactions Analysis

The formation of the 4-nitro isomer in similar compounds can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as a white crystalline solid with a melting range of 134–136°C .Wissenschaftliche Forschungsanwendungen

Photochemistry

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide and related compounds have been studied for their photochemical properties. For instance, the irradiation of phenyl-substituted 1,2,4-thiadiazoles has been shown to result in the formation of various photochemical products through electrocyclic ring closure and sulfur elimination mechanisms, shedding light on the reactivity and stability of these compounds under light exposure (Pavlik, Changtong, & Tsefrikas, 2003).

Anticancer and Antimicrobial Activities

Compounds within the thiadiazole family have exhibited promising anticancer and antimicrobial activities. For example, a thiadiazole derivative has been synthesized and shown to have good anticancer activity, as well as antibacterial properties, highlighting its potential for therapeutic applications (Karthikeyan et al., 2017).

Materials Science and Polymer Chemistry

In materials science, thiadiazole derivatives are investigated for their electron transfer reactions and potential use in initiating cationic polymerization and forming conjugated polymers. This is critical for developing new materials with specific electrical or photophysical properties (Aydoğan et al., 2012).

Antifungal and Antitubercular Agents

Novel thiadiazole-based compounds have been synthesized and evaluated for their antifungal and antitubercular activities. This research is essential for discovering new treatments for infectious diseases caused by fungi and tuberculosis (Matysiak, Skrzypek, & Niewiadomy, 2010).

Spectroscopy and Computational Studies

The binding of thiadiazole derivatives to biomolecules like human serum albumin has been studied using spectroscopy and computational methods, providing insights into the pharmacokinetic mechanisms of these drugs and their interactions with biological targets (Karthikeyan et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as bis-2- (5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (bptes), have been reported to inhibit kidney-type glutaminase (gls) . GLS is an enzyme that plays a crucial role in various biological processes, including the glutamine metabolism pathway .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other thiadiazole derivatives . These compounds often act as allosteric inhibitors, binding to a site on the target protein that is distinct from the active site, leading to a change in the protein’s conformation and a decrease in its activity .

Biochemical Pathways

They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

5-benzylsulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c1-3-7-12(8-4-1)11-18-15-14(16-17-19-15)13-9-5-2-6-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVYUURNQVGXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2971844.png)

![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)

![N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2971853.png)